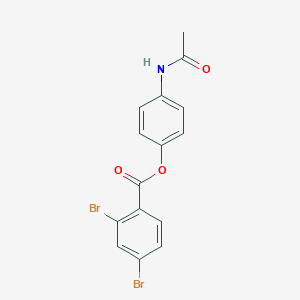
4-(Acetylamino)phenyl 2,4-dibromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetylamino)phenyl 2,4-dibromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAPB, and it is a derivative of the 2,4-dibromobenzoic acid. The chemical structure of DAPB is shown below:
作用机制
The mechanism of action of DAPB is based on its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting HDACs, DAPB can increase the acetylation of histone proteins, which leads to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
DAPB has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of other types of cells, including endothelial cells and fibroblasts. In addition, DAPB has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
One of the major advantages of DAPB is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of DAPB is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
未来方向
There are several potential future directions for research on DAPB. One area of research could be the development of new formulations of DAPB that improve its solubility and bioavailability. Another area of research could be the identification of new targets for DAPB, which could expand its potential applications beyond cancer treatment. Finally, further studies could be conducted to investigate the potential use of DAPB in combination with other drugs or treatments to enhance its antitumor activity.
合成方法
The synthesis of DAPB involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with 2,4-dibromobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DAPB. The overall reaction scheme is shown below:
科学研究应用
DAPB has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. DAPB has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, DAPB can induce cell cycle arrest and apoptosis in cancer cells.
属性
分子式 |
C15H11Br2NO3 |
|---|---|
分子量 |
413.06 g/mol |
IUPAC 名称 |
(4-acetamidophenyl) 2,4-dibromobenzoate |
InChI |
InChI=1S/C15H11Br2NO3/c1-9(19)18-11-3-5-12(6-4-11)21-15(20)13-7-2-10(16)8-14(13)17/h2-8H,1H3,(H,18,19) |
InChI 键 |
SCGQOIBWZWIWKY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



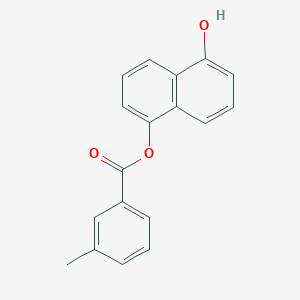
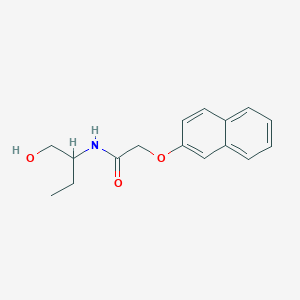
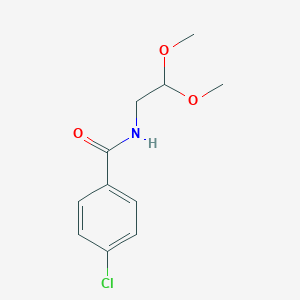
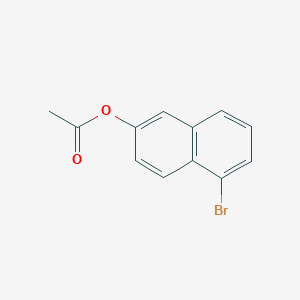
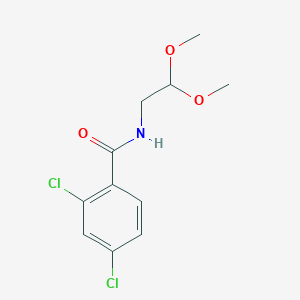
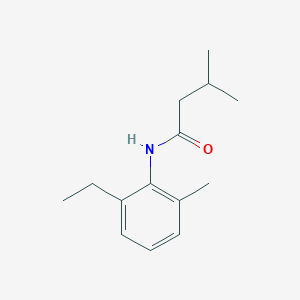
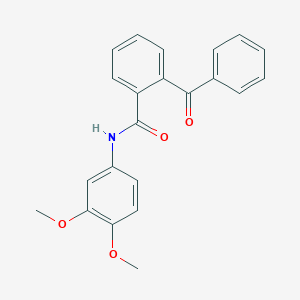
![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)

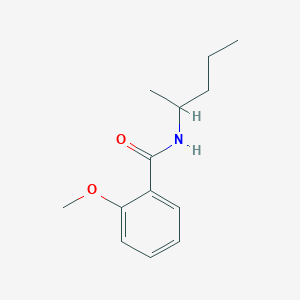
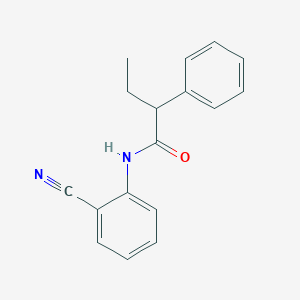
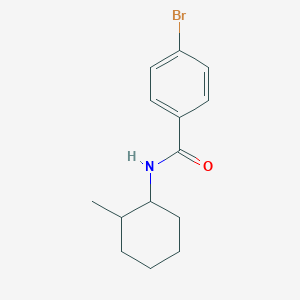
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
